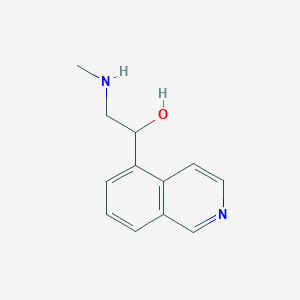

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol

説明

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring an isoquinoline aromatic system linked to a hydroxyethylamine moiety. The compound’s structure consists of a hydroxyl group (-OH) and a methylamino group (-NHCH₃) on adjacent carbons of the ethan-1-ol backbone, with the isoquinoline ring attached to the first carbon (C1) . This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amine groups, and aromatic π-π interactions from the isoquinoline system.

特性

分子式 |

C12H14N2O |

|---|---|

分子量 |

202.25 g/mol |

IUPAC名 |

1-isoquinolin-5-yl-2-(methylamino)ethanol |

InChI |

InChI=1S/C12H14N2O/c1-13-8-12(15)11-4-2-3-9-7-14-6-5-10(9)11/h2-7,12-13,15H,8H2,1H3 |

InChIキー |

OHGFKEZHRLICRC-UHFFFAOYSA-N |

正規SMILES |

CNCC(C1=CC=CC2=C1C=CN=C2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized from benzylamine and glyoxal.

N-Alkylation: Isoquinoline undergoes N-alkylation with an appropriate alkylating agent, such as methyl iodide, to introduce the methylamino group.

Reduction: The resulting N-methylisoquinolinium salt is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol.

Industrial Production Methods

Industrial production of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated isoquinoline derivatives.

科学的研究の応用

1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.

Biological Studies: Researchers use it to study the structure-activity relationships of isoquinoline derivatives and their biological effects.

Industrial Applications: It is employed in the production of dyes, pigments, and other fine chemicals.

作用機序

The mechanism of action of 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It influences neurotransmitter pathways, including dopamine and serotonin, which are critical for mood regulation and cognitive functions.

類似化合物との比較

Synephrine (1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-ol)

- Structure: Replaces the isoquinoline group with a 4-hydroxyphenyl ring.

- Pharmacology : Acts as an α-adrenergic receptor agonist, used as a decongestant and stimulant .

- Key Difference: The isoquinoline moiety in the target compound may enhance lipophilicity and alter receptor selectivity compared to synephrine’s phenolic ring.

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

- Structure: Substitutes isoquinoline with a 4-chlorophenyl group.

- Properties: The electron-withdrawing chlorine atom increases stability against oxidative degradation but reduces basicity compared to the isoquinoline system .

Methylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-propanone)

Pentylon (bk-MBDP; 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one)

- Structure : Extends the carbon chain (pentan-1-one) and incorporates a benzodioxole ring.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Aromatic System | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 1-(Isoquinolin-5-yl)-2-(methylamino)ethan-1-ol | Isoquinoline | -OH, -NHCH₃ | C₁₂H₁₅N₂O | 219.27* | Moderate polarity, π-π interactions |

| Synephrine | 4-Hydroxyphenyl | -OH, -NHCH₃ | C₉H₁₃NO₂ | 167.21 | α-adrenergic agonist, hydrophilic |

| 1-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol | 4-Chlorophenyl | -OH, -NHCH₃ | C₉H₁₂ClNO | 201.66 | Enhanced stability, reduced basicity |

| Methylone | 1,3-Benzodioxol-5-yl | -CO-, -NHCH₃ | C₁₁H₁₃NO₃ | 207.23 | Serotonin release, stimulant |

| Pentylon (bk-MBDP) | 1,3-Benzodioxol-5-yl | -CO-(pentan-1-one), -NHCH₃ | C₁₃H₁₇NO₃ | 235.28 | High lipophilicity, CNS penetration |

*Calculated based on structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。